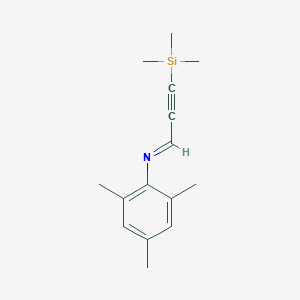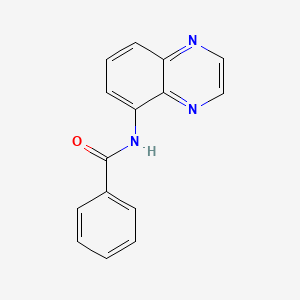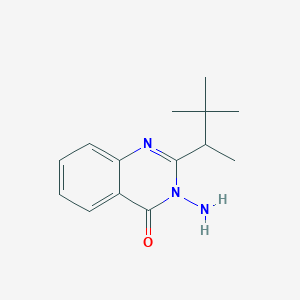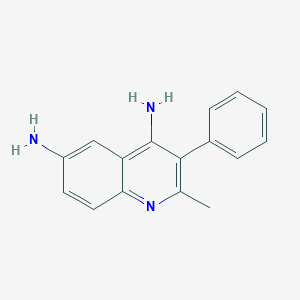
1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions such as:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and other therapeutic agents.
Industry
In the industrial sector, these compounds are used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of applications.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinolinic acid: A neurotoxic compound involved in various neurological disorders.
Uniqueness
1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
1,2-dimethyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-11(17)9-4-3-8(12(13,14)15)6-10(9)16(7)2/h3-6H,1-2H3 |
Clé InChI |
DUBNWMWGMMVANF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1C)C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)




![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)






